molecular formula C8H6ClN3O B3030569 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920966-13-8

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Cat. No.: B3030569
CAS No.: 920966-13-8
M. Wt: 195.60
InChI Key: VQUZOZOEDPTJRR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-4-1-2-11-8(4)12-3-5(6)7(10)13/h1-3H,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUZOZOEDPTJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736048
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920966-13-8
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the chlorination of pyrrolo[2,3-b]pyridine, followed by the introduction of the carboxamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. For example, the chlorination step may involve the use of thionyl chloride or phosphorus pentachloride, while the carboxamide formation can be facilitated by using ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For instance, oxidation reactions may be conducted in acidic or basic media, while substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted pyrrolopyridine compounds .

Scientific Research Applications

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. The exact molecular interactions and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
  • CAS No.: 920966-13-8
  • Molecular Formula : C₈H₆ClN₃O
  • Molecular Weight : 195.61 g/mol
  • Structure : Features a pyrrolo[2,3-b]pyridine core with a chlorine substituent at position 4 and a carboxamide group at position 5 (Figure 1).

Synthesis : Synthesized via nucleophilic substitution reactions, often involving intermediates like ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (). Typical conditions include coupling with amines in polar aprotic solvents (e.g., NMP) under basic catalysis (e.g., Cs₂CO₃) .

Applications: A key intermediate in pharmaceuticals targeting Janus kinase (JAK) enzymes, notably in JAK3 inhibitors such as peficitinib (). Its carboxamide group enhances binding affinity to kinase domains .

Comparison with Structural Analogs

Key Structural Modifications and Functional Group Variations

The following table summarizes analogs with variations in substituent positions, functional groups, and biological activities:

Compound CAS No. Molecular Formula Key Substituents Biological Activity/Application Reference
This compound 920966-13-8 C₈H₆ClN₃O Cl (C4), CONH₂ (C5) JAK3 inhibition (e.g., peficitinib)
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid - C₈H₅ClN₂O₂ Cl (C5), COOH (C2) Intermediate in heterocyclic synthesis
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile 920966-02-5 C₈H₄ClN₃ Cl (C4), CN (C5) Precursor for amide/carbamate derivatives
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 1203498-99-0 C₈H₅ClN₂O₂ Cl (C5), COOH (C3) Unspecified medical intermediate
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 920966-03-6 C₈H₅ClN₂O₂ Cl (C4), COOH (C5) Intermediate for metal-organic frameworks

Pharmaceutical Relevance

  • Peficitinib : A JAK inhibitor derived from this compound, approved for rheumatoid arthritis. Its structure-activity relationship (SAR) highlights the necessity of the carboxamide for potency .
  • ATI-1777 : A topical JAK1/3 inhibitor synthesized from ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, demonstrating the versatility of the core scaffold in drug design .

Comparative SAR Insights

  • Positional Effects : Chlorine at C4 (vs. C5 in pyrrolo[2,3-c]pyridines) optimizes steric and electronic interactions with JAK3 active sites .
  • Functional Group Impact: Carboxamide: Enhances target affinity and metabolic stability.

Biological Activity

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, mechanism of action, and relevant research findings.

Target Receptors
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. These receptors play a crucial role in various cellular processes including proliferation, migration, and survival. The compound inhibits the kinase activity of FGFRs by binding to their ATP-binding sites, thereby blocking downstream signaling pathways that promote cell growth and survival.

Biochemical Pathways
Inhibition of FGFRs leads to significant alterations in biochemical pathways. The compound disrupts the FGFR signaling pathway, which is often upregulated in cancer cells. This disruption results in the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in various cancer cell lines.

2.1 Cellular Effects

Research indicates that this compound exhibits potent anti-proliferative effects on cancer cells. Studies have shown that the compound can effectively reduce cell viability and induce apoptosis through mechanisms involving the inhibition of FGFR signaling pathways.

2.2 Enzyme Inhibition

The compound has also been identified as a selective inhibitor of specific kinases, including SGK-1 (serum/glucocorticoid-regulated kinase 1). This kinase is involved in various cellular processes such as ion transport and cell survival, making it a target for therapeutic intervention in diseases mediated by SGK-1 activity .

3.1 Case Studies

A study focused on the synthesis and biological evaluation of pyrrolo[2,3-b]pyridine derivatives highlighted the efficacy of this compound as a potent inhibitor against FGFRs. The research demonstrated that this compound significantly inhibited tumor growth in preclinical models by inducing apoptosis in cancer cells exposed to pro-inflammatory stimuli .

3.2 Comparative Analysis

The following table summarizes key findings regarding the biological activities of related compounds:

Compound NameUnique FeaturesBiological Activity
This compound Chlorine substitution affects lipophilicityPotent FGFR inhibitor; induces apoptosis
4-(Benzylamino)-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxamide Benzylamino group enhances selectivityPDE inhibitor; antiproliferative
5-Fluoro-1H-Pyrrolo[2,3-b]Pyridine Fluorine enhances metabolic stabilityAntiproliferative

4. Applications in Scientific Research

This compound has diverse applications across various fields:

  • Chemistry : Used as a building block for synthesizing more complex organic molecules.
  • Biology : Serves as a probe for investigating enzyme activities and biological pathways.
  • Medicine : Potential therapeutic applications targeting specific molecular pathways involved in cancer and other diseases.
  • Industry : Utilized in producing specialty chemicals and as an intermediate in pharmaceutical synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step procedures. For example, this compound can be prepared via cyclization of intermediates followed by chlorination. Key steps include:

  • Use of cesium carbonate as a base in DMF at 120°C under nitrogen to facilitate coupling reactions .
  • Purification via column chromatography with dichloromethane/methanol (15:1) to isolate the product .
    • Optimization : Reaction yields may improve by adjusting stoichiometry, temperature, or solvent polarity. For instance, microwave-assisted synthesis could reduce reaction times.

Q. What analytical techniques are recommended for structural characterization of this compound?

  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving anisotropic displacement parameters .
  • NMR spectroscopy : 1H and 13C NMR (e.g., δ 8.71 ppm for aromatic protons) confirm regiochemistry and purity .
  • Mass spectrometry : High-resolution MS validates molecular formula (C8H5ClN4O, exact mass 195.0018) .

Advanced Research Questions

Q. How does this compound function as a kinase inhibitor, and what structural features govern its selectivity?

  • Mechanism : The compound acts as a JAK1-selective inhibitor by binding to the ATP-binding pocket via its pyrrolopyridine scaffold. The carboxamide group forms hydrogen bonds with hinge-region residues (e.g., Leu959 in JAK1), while the chloro substituent enhances hydrophobic interactions .
  • Selectivity : Substitutions at the 4-position (e.g., chloro vs. ethyl groups) influence binding affinity. For example, replacing chlorine with bulkier groups may reduce off-target effects on JAK2 or TYK2 .

Q. How should researchers address contradictions in biological activity data across structurally similar analogs?

  • Case Study : Variations in kinase inhibition profiles (e.g., EGFR vs. JAK1) may arise from differences in substituent electronic effects or steric hindrance.

  • Resolution : Perform comparative molecular docking and free-energy calculations to identify critical binding interactions .
  • Experimental Validation : Use cellular assays (e.g., TGF-β-induced hepatic stellate cell migration) to correlate in silico predictions with biological activity .

Q. What experimental design considerations are critical for optimizing this compound’s pharmacological properties?

  • Derivatization : Introduce methyl or adamantyl groups to the pyrrolopyridine core to enhance metabolic stability. For example, N-methylation of the carboxamide improves oral bioavailability .
  • Toxicity Screening : Assess off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan) and hepatocyte viability assays .

Q. How can computational tools aid in predicting synthetic pathways or binding modes?

  • Retrosynthesis : Tools like Pistachio or Reaxys propose feasible routes using precursor scoring and relevance heuristics .
  • Docking Studies : Software such as AutoDock Vina or Schrödinger Suite models interactions with JAK1, prioritizing derivatives with improved selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.